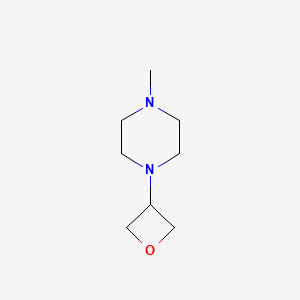

1-Methyl-4-(oxetan-3-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(oxetan-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9-2-4-10(5-3-9)8-6-11-7-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSFCJSNOPPWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Chemistry and Medicinal Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Within this broad class, 1-methyl-4-(oxetan-3-yl)piperazine is a prime example of a molecule constructed from highly valued medicinal scaffolds. cymitquimica.com Its structure features a piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, substituted with a methyl group and a four-membered oxetane (B1205548) ring. clearsynth.comnih.govsynblock.com This combination of a saturated, sp³-rich architecture is a departure from the often flat, aromatic systems, offering a more three-dimensional structure that can lead to improved pharmacological properties. nih.govacs.org

Significance of Piperazine and Oxetane Moieties in Chemical Biology and Drug Discovery Efforts

The piperazine (B1678402) ring is a well-established pharmacophore found in numerous approved drugs, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and basicity, and to serve as a versatile linker. researchgate.netnih.gov The piperazine skeleton is a common feature in compounds targeting a wide range of biological pathways. princeton.edu

The oxetane (B1205548) moiety, a four-membered cyclic ether, has gained considerable traction in recent years as a "molecular chameleon" in drug design. nih.govacs.orgnih.gov Its incorporation can offer several advantages:

Improved Physicochemical Properties: Oxetanes are polar and can enhance aqueous solubility, a critical factor for drug efficacy. nih.govacs.org They can also modulate the basicity (pKa) of nearby amines, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Metabolic Stability: The compact and strained nature of the oxetane ring can block sites of metabolic degradation, leading to a longer half-life of the drug in the body. nih.govnih.gov

Bioisosteric Replacement: Oxetanes are often used as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, to fine-tune a molecule's properties while maintaining its biological activity. nih.govacs.org

The fusion of the piperazine and oxetane motifs in 1-methyl-4-(oxetan-3-yl)piperazine creates a building block with a unique combination of these desirable attributes, making it a highly attractive component in the design of new therapeutic agents.

Historical Overview of Research Pertaining to 1 Methyl 4 Oxetan 3 Yl Piperazine Analogs

While specific historical research on 1-methyl-4-(oxetan-3-yl)piperazine itself is not extensively documented in early literature, the development of its constituent parts, piperazine (B1678402) and oxetane (B1205548), has a rich history. The synthesis and application of piperazine derivatives in medicine dates back decades. The more recent "oxetane rush" in medicinal chemistry was spurred by pioneering studies demonstrating their value as bioisosteres. acs.org

The synthesis of related oxetane-piperazine structures has been a subject of investigation. For instance, methods for creating spirocyclic piperazine-oxetanes have been developed, showcasing the chemical tractability of combining these two rings. acs.org The synthesis of 1-(oxetan-3-yl)piperazine (B1456795), the parent compound to the methylated version, is a key step and has been achieved through nucleophilic substitution reactions. ambeed.com Research into analogs has explored the impact of substituting the piperazine nitrogen with various groups to modulate activity and selectivity for specific biological targets. nih.gov For example, patent literature describes the incorporation of this compound into more complex molecules targeting specific kinases. google.com

Current Landscape and Emerging Trends in the Academic Investigation of 1 Methyl 4 Oxetan 3 Yl Piperazine

Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of the this compound core reveals several logical disconnections that form the basis for practical synthetic routes. The primary disconnection points are the carbon-nitrogen bonds of the piperazine ring.

Disconnection I (C-N Bond between Piperazine and Oxetane): The most common and direct approach involves disconnecting the bond between the piperazine nitrogen (N-4) and the oxetane ring. This leads back to two key synthons: 1-methylpiperazine (B117243) and an electrophilic oxetane precursor, typically oxetan-3-one. The forward reaction is a reductive amination.

Disconnection II (C-N Bond at N-1): An alternative disconnection breaks the bond at the N-1 position, leading to 1-(oxetan-3-yl)piperazine and a methylating agent. This strategy is useful when the oxetanyl-piperazine intermediate is readily available or when diversification at the N-1 position is desired.

Disconnection III (Piperazine Ring Bonds): A more fundamental disconnection breaks down the piperazine ring itself. This approach is less common for this specific target but is a standard strategy in piperazine synthesis. It could involve, for example, a double cyclization of a diamine precursor with a suitable two-carbon electrophile.

These retrosynthetic pathways pave the way for both convergent and divergent synthetic strategies, allowing for flexibility in accessing the target molecule and its derivatives.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent approaches have been successfully applied to the synthesis of this compound and its analogs. Convergent routes, where fragments of the molecule are synthesized separately and then combined, are often efficient for producing a specific target. Divergent routes, starting from a common intermediate that is later diversified, are ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Formation of the Piperazine Ring System

While many syntheses of this compound start with commercially available 1-methylpiperazine or piperazine itself, the formation of the piperazine ring is a foundational aspect of heterocyclic chemistry. General methods include:

Cyclization of Diethanolamine (B148213) Derivatives: The reaction of diethanolamine with ammonia (B1221849) or primary amines at high temperature and pressure over a catalyst is a classical industrial method.

From Ethylenediamine (B42938) and Ethylene (B1197577) Glycol: Another established industrial process involves the reaction of ethylenediamine with ethylene glycol.

Modern Catalytic Methods: Recent advances have focused on developing more efficient and milder conditions for piperazine synthesis. This includes rhodium(II)-catalyzed methodologies for constructing C-substituted 2,3-dehydropiperazines, which can be subsequently reduced. uwa.edu.au Photoredox catalysis has also emerged as a green alternative for the C-H functionalization and de novo synthesis of piperazines. mdpi.com

A common strategy in medicinal chemistry involves the synthesis of asymmetrically substituted piperazines. This often requires a protection-deprotection sequence. For instance, piperazine can be mono-protected with a tert-butyloxycarbonyl (Boc) group, allowing for functionalization of the second nitrogen, followed by deprotection to yield the monosubstituted piperazine. mdpi.comacs.org

Introduction and Functionalization of the Oxetan-3-yl Moiety

The introduction of the oxetane ring is a critical step in the synthesis. The most prevalent and efficient method is the reductive amination of a piperazine with oxetan-3-one. acs.orgacs.org

This reaction typically involves combining the piperazine (e.g., 1-methylpiperazine or a protected piperazine derivative) with oxetan-3-one in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. acs.orgacs.org The reaction often includes a catalytic amount of acetic acid and is performed in solvents like tetrahydrofuran (B95107) (THF). acs.org

| Starting Piperazine | Reagents & Conditions | Product | Ref |

| (S)-2-methylpiperazine | oxetan-3-one, NaBH(OAc)₃, HOAc, THF | (S)-2-Methyl-4-(oxetan-3-yl)piperazine | acs.orgacs.org |

| 1-methylpiperazine | oxetan-3-one, reducing agent | This compound | N/A |

An alternative, though less common, approach is the direct nucleophilic substitution of a piperazine onto an oxetane with a suitable leaving group at the 3-position. The high ring strain of oxetanes can make them susceptible to ring-opening, so conditions must be carefully controlled. acs.org

N-Methylation and Other Alkylation Strategies

The final N-methylation step can be accomplished via several standard methods if the synthetic strategy proceeds through the 1-(oxetan-3-yl)piperazine intermediate.

Eschweiler-Clarke Reaction: This classic method uses formaldehyde (B43269) and formic acid to achieve reductive methylation of the secondary amine on the piperazine ring.

Reductive Amination: Similar to the introduction of the oxetane moiety, the piperazine nitrogen can be methylated by reaction with formaldehyde followed by reduction with a hydride source like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Direct Alkylation: Using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) is also feasible, although over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that must be controlled, typically by using a base and appropriate stoichiometry.

For creating analogs, other alkyl groups can be introduced using similar alkylation or reductive amination procedures with different aldehydes or alkyl halides. google.com

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including piperazine derivatives, to reduce environmental impact and improve safety and efficiency. researchgate.net While specific green chemistry applications for this compound are not extensively documented, general strategies for piperazine synthesis are highly relevant.

Alternative Energy Sources: Microwave irradiation and ultrasonication have been shown to accelerate reactions, increase yields, and reduce energy consumption in piperazine synthesis, such as in the Petasis reaction. mdpi.comresearchgate.net

Green Solvents: The use of aqueous ethanol (B145695) or other environmentally benign solvents is a key aspect of green synthesis. rsc.org Efforts are made to replace hazardous polar aprotic solvents like DMF and NMP.

Catalysis: The development of reusable heterogeneous catalysts, such as piperazine immobilized on graphene oxide or metal ions on a polymer resin, simplifies product purification and reduces waste. mdpi.comrsc.org Photoredox catalysis using organic dyes offers a more sustainable alternative to transition-metal catalysts for C-H functionalization reactions. mdpi.com

Atom Economy: Multi-component reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and are being explored for piperazine synthesis. researchgate.net

Applying these principles to the synthesis of this compound could involve using a catalytic reductive amination in a green solvent or exploring a one-pot procedure from simpler starting materials.

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of single-enantiomer drugs is a major focus in modern pharmacology. Stereoselective synthesis of chiral analogs of this compound has been achieved, particularly for derivatives with substituents on the piperazine ring.

A key example is the synthesis of (S)-2-methyl-4-(oxetan-3-yl)piperazine, an intermediate for the Bruton's tyrosine kinase (BTK) inhibitor GDC-0853. acs.orgacs.org The synthesis starts with commercially available (S)-2-methylpiperazine, which is first protected (e.g., with a Boc group), coupled with an aryl electrophile, deprotected, and then subjected to reductive amination with oxetan-3-one. The chirality is maintained throughout the sequence.

| Step | Description | Reagents | Ref |

| 1 | Boc Protection | (S)-2-methylpiperazine, Boc₂O | acs.org |

| 2 | Buchwald-Hartwig Amination | (S)-tert-butyl 2-methylpiperazine-1-carboxylate, 5-chloro-2-nitropyridine, Pd(OAc)₂, BINAP | acs.org |

| 3 | Boc Deprotection | Aqueous HCl | acs.org |

| 4 | Reductive Amination | (S)-2-methyl-1-(6-nitropyridin-3-yl)piperazine, oxetan-3-one, NaBH(OAc)₃ | acs.org |

General strategies for introducing chirality include:

Use of a Chiral Pool: Starting with enantiomerically pure building blocks, as seen with (S)-2-methylpiperazine. acs.org

Asymmetric Catalysis: Employing chiral catalysts, such as in palladium-catalyzed decarboxylative allylic alkylation, to create stereocenters on the piperazine ring. caltech.edu

Chiral Auxiliaries: Temporarily attaching a chiral group to guide a stereoselective reaction, followed by its removal.

These methods allow for the controlled synthesis of specific stereoisomers, which is crucial for developing selective and effective therapeutic agents.

Advanced Reaction Technologies: Flow Chemistry and Microwave-Assisted Synthesis for this compound

The synthesis of complex molecules like this compound is increasingly benefiting from advanced reaction technologies that offer significant advantages over traditional batch processing. Methodologies such as continuous flow chemistry and microwave-assisted synthesis provide enhanced control, efficiency, and safety, facilitating the production of valuable heterocyclic building blocks. These technologies are particularly well-suited for managing reactive intermediates and accelerating reaction rates, which are common challenges in the synthesis of strained ring systems like oxetanes and functionalized piperazines.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering improved scalability and safety profiles. illinois.edu The transition of synthetic methods from batch to continuous flow conditions is a notable advantage in modern medicinal chemistry. mdpi.com This technology is especially beneficial for handling unstable intermediates and executing reactions under precisely controlled conditions that are often difficult to achieve in standard batch reactors. researchgate.net

The synthesis of the this compound scaffold can be conceptually divided into the formation of the functionalized oxetane and piperazine moieties, followed by their coupling. Flow chemistry offers distinct advantages for these steps.

Synthesis of Oxetane Intermediates in Flow:

The functionalization of the oxetane ring at the 3-position is crucial. However, generating the necessary nucleophilic intermediates, such as 3-oxetanyllithium, is challenging in batch synthesis due to their instability. nih.gov The high ring strain of the oxetane can lead to decomposition and ring-opening side reactions. nih.gov Continuous flow technology provides a robust solution to this problem by enabling the rapid generation and in-situ quenching of such unstable species. nih.gov By precisely controlling residence time, highly unstable intermediates can be effectively trapped by various electrophiles, a process that is often inefficient in batch mode. researchgate.net This approach allows access to a range of 3-functionalized oxetanes, which are key precursors for the target molecule. nih.gov The benefits of using flow technology for handling sensitive oxetane intermediates are significant. researchgate.netnih.gov

Table 1: Advantages of Flow Chemistry in the Synthesis of Oxetane Intermediates

| Feature | Advantage in Flow Chemistry | Scientific Rationale | Reference |

| Intermediate Stability | Enables use of highly unstable intermediates (e.g., 3-oxetanyllithium) | Short residence times and rapid quenching minimize decomposition pathways common in batch reactions. | nih.gov |

| Temperature Control | Allows for reactions at higher temperatures than in batch (e.g., -20 °C vs. -78 °C) | Superior heat exchange in microreactors prevents hotspots and allows for safer operation at elevated temperatures. | researchgate.net |

| Safety | Reduces risks associated with unstable reagents and exothermic reactions | The small volume of the reaction mixture at any given time minimizes the potential hazard. | researchgate.netnih.gov |

| Scalability | Improved and more straightforward scaling of production | Scaling is achieved by running the system for longer periods ("scaling out") rather than using larger, potentially hazardous reactors. | illinois.edu |

| Product Yield | Higher isolated yields for challenging transformations | Precise control over stoichiometry and temperature leads to cleaner reactions and fewer byproducts. | nih.gov |

Assembly of the Final Compound:

The key step in forming this compound is the reductive amination between 1-methylpiperazine and oxetan-3-one. This reaction has been successfully performed in batch processes to produce analogous compounds on a large scale. acs.orgrsc.org This type of transformation is highly amenable to adaptation in a continuous flow setup, which can offer further improvements in yield, purity, and process safety. The successful synthesis of structurally related N-(oxetan-3-yl) derivatives under flow conditions has been reported, demonstrating the viability of this approach. core.ac.uk

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry, valued for its ability to dramatically reduce reaction times, increase product yields, and improve purity. nih.govarkat-usa.org By directly and efficiently heating the reaction mixture, microwave irradiation can accelerate reactions that would otherwise require many hours of conventional heating. mdpi.comresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds, including piperazine derivatives. researchgate.netmdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Monosubstituted Piperazines

| Product | Conventional Method (Reflux) | Microwave-Assisted Method | Reference |

| Yield | Reaction Time | Yield | Reaction Time |

| N-(2-hydroxyethyl)piperazine | 85% | 8 hours | 82% |

| 1-(2-pyridyl)piperazine | 78% | 12 hours | 81% |

| 1-(4-cyanophenyl)piperazine | 91% | 10 hours | 93% |

| 1-ethoxycarbonylpiperazine | 88% | 4 hours | 89% |

The data clearly shows that microwave-assisted synthesis can produce comparable or even slightly higher yields in a fraction of the time required by conventional methods. mdpi.com This efficiency extends to coupling reactions involving piperazine moieties. For instance, the microwave-assisted amidation to form a linker with an oxetan-3-yl piperazine derivative reduced the reaction time from 12 hours to under 30 minutes, while increasing the yield from 75% to 92%. smolecule.com

The application of a flow microwave reactor prototype further combines the advantages of both technologies, enabling the efficient, larger-scale manufacturing of piperazine derivatives. nih.govmdpi.com Given these findings, the reductive amination of 1-methylpiperazine with oxetan-3-one is an excellent candidate for microwave-assisted synthesis, promising a rapid and high-yielding route to this compound.

The this compound Scaffold as a Pharmacophore Component

The this compound scaffold is increasingly utilized in drug discovery due to the advantageous physicochemical properties conferred by its constituent parts: the piperazine ring and the oxetane moiety. acs.orgacs.orgbohrium.com The piperazine ring, a common nitrogen heterocycle in approved drugs, provides a rigid structure with two nitrogen atoms that can act as hydrogen bond acceptors or donors, often leading to improved water solubility and oral bioavailability. bohrium.comresearchgate.netmdpi.comresearchgate.net

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is considered a valuable motif in drug design. acs.orgacs.org It is a polar, three-dimensional structure that can improve aqueous solubility, metabolic stability, and reduce lipophilicity. acs.orgnih.gov The oxetane group can also act as a bioisostere for gem-dimethyl and carbonyl groups, offering similar spatial arrangements with improved properties. acs.org Specifically, the 3-substituted oxetane is common in drug candidates, likely due to its greater stability and synthetic accessibility. acs.org The incorporation of the oxetane at the 4-position of the piperazine ring can modulate the basicity of the adjacent nitrogen, which can be beneficial for optimizing a compound's pharmacokinetic profile. nih.gov

The combination of these two moieties in the this compound scaffold creates a versatile building block for constructing molecules with desirable drug-like properties. For instance, this scaffold has been incorporated into inhibitors of various kinases, demonstrating its utility in generating potent and selective therapeutic agents. nih.govsemanticscholar.org

Exploration of Chemical Space and Scaffold Hopping Strategies Based on this compound

Scaffold hopping is a key strategy in medicinal chemistry for discovering novel compounds with improved properties by modifying the central core of a known active molecule. nih.gov The this compound scaffold serves as an excellent starting point for such explorations.

One common scaffold hopping strategy involves replacing a metabolically labile or otherwise undesirable group with the this compound moiety. For example, replacing an aromatic ring with this scaffold can enhance metabolic stability towards oxidation by cytochrome P450 enzymes. rsc.org In a documented case, the substitution of a morpholine (B109124) ring with a 4-substituted piperazine containing an oxetane led to improved metabolic stability and selectivity in enzyme inhibitors. acs.org

Furthermore, the structural diversity of piperazines is often limited to substitutions at the nitrogen atoms. mdpi.com The this compound core allows for exploration of the chemical space around the piperazine C-H bonds, a less common but increasingly important area of medicinal chemistry. mdpi.com This enables the generation of novel analogues with unique three-dimensional shapes and potential for new biological activities.

The table below illustrates examples of scaffold hopping where the this compound or a similar oxetanyl-piperazine moiety was introduced to improve compound properties.

| Original Scaffold/Substituent | Replacement Scaffold/Substituent | Observed Improvement |

| Morpholine | 4-(Oxetan-3-yl)piperazine | Increased metabolic stability, improved selectivity. acs.org |

| Dimethylisoxazole | Methoxymethyl-oxetane | Improved metabolic stability and solubility. acs.org |

| Aromatic Ring | Heterocyclic systems (general strategy) | Increased robustness towards metabolic oxidation. rsc.org |

Systematic Derivatization and Functionalization Strategies for the this compound Core

Substituent Effects on Piperazine Nitrogen Atoms and Carbon Positions

The two nitrogen atoms of the piperazine ring in the this compound core offer distinct opportunities for derivatization. The N1-methyl group provides a certain level of basicity and lipophilicity. Modifications at this position, such as replacing the methyl group with other alkyl, aryl, or heterocyclic groups, can significantly alter the compound's physicochemical properties and biological target interactions. museonaturalistico.it

While substitutions at the nitrogen atoms are common, functionalization of the carbon atoms of the piperazine ring represents a more advanced strategy to explore novel chemical space. mdpi.com Techniques for C-H functionalization allow for the introduction of various substituents directly onto the piperazine backbone, leading to derivatives with altered conformations and potential for new binding interactions. mdpi.com

Modifications of the Oxetane Ring and Side Chain Elongation

The oxetane ring itself can be modified to fine-tune the properties of the molecule. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally being more stable. acs.org While the parent scaffold has a hydrogen at the 3-position of the oxetane, introducing substituents at this or other positions can impact metabolic stability and target engagement. For example, the introduction of a methoxymethyl group on the oxetane has been shown to improve both metabolic stability and solubility. acs.org

Side chain elongation from the oxetane ring is another derivatization strategy. This can be achieved by synthesizing more complex oxetane building blocks prior to their coupling with the piperazine ring. Such modifications can extend the molecule into different regions of a target's binding pocket, potentially increasing potency and selectivity.

Bioisosteric Replacements within the this compound Framework

Bioisosterism, the replacement of a chemical group with another that has similar physical or chemical properties, is a fundamental concept in drug design. Within the this compound framework, both the piperazine and oxetane moieties can be subjected to bioisosteric replacement.

The piperazine ring can be replaced by other cyclic diamines or by non-classical bioisosteres to modulate basicity, lipophilicity, and conformational flexibility. For instance, spirocyclic diamines like 2,6-diazaspiro[3.3]heptane have been used as piperazine bioisosteres.

The oxetane ring is often considered a bioisostere for carbonyl groups and gem-dimethyl groups. acs.org Conversely, it can be replaced by other small, polar heterocycles like azetidines or thietanes to explore the impact on properties such as hydrogen bonding capacity and metabolic fate. pharmablock.com For example, replacing the oxygen atom in the oxetane ring with sulfur (to form a thietane) or nitrogen (to form an azetane) has been shown to result in lower biological activity in some cases, highlighting the specific contribution of the oxetane's oxygen. pharmablock.com The table below presents some potential bioisosteric replacements.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Piperazine | 2,6-Diazaspiro[3.3]heptane | To alter conformational rigidity and basicity. |

| Oxetane | Azetidine | To introduce a hydrogen bond donor/acceptor site. |

| Oxetane | Thietane | To modify polarity and metabolic profile. pharmablock.com |

| Oxetane | Cyclobutane | To reduce polarity and hydrogen bonding capacity. nih.gov |

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Derivatives

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a compound. LE relates the binding affinity of a molecule to its size (heavy atom count), while LipE relates affinity to lipophilicity (LogP or LogD).

The incorporation of the this compound scaffold is often aimed at improving these efficiencies. The oxetane moiety, being small and polar, can increase potency without a significant increase in molecular weight or lipophilicity, thus leading to improved LE and LipE. nih.gov

For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an oxetane on the piperazine ring led to a compound with significantly improved pharmacokinetic properties, which can be attributed in part to the modulation of basicity and lipophilicity by the oxetane group. nih.gov Similarly, in the development of EZH2 inhibitors, replacement of a dimethylisoxazole group with a methoxymethyl-oxetane resulted in a derivative with an optimal LogD and drastically improved metabolic and solubility properties, leading to a high LipE. acs.org

The following table provides a hypothetical analysis based on published trends for oxetane-containing compounds. acs.orgnih.gov

| Compound/Derivative | IC50 (nM) | Heavy Atom Count | LogD | LE (kcal/mol/HAC) | LipE (pIC50 - LogD) |

| Lead Compound A (e.g., with morpholine) | 50 | 25 | 2.5 | 0.30 | 4.8 |

| Derivative with this compound | 10 | 28 | 2.0 | 0.33 | 6.0 |

| Optimized Derivative B (e.g., with further modification) | 2 | 30 | 1.8 | 0.35 | 7.0 |

This table is illustrative and values are hypothetical, based on general trends observed in medicinal chemistry literature. acs.orgnih.gov

Quantum Chemical Calculations (DFT, ab initio) for Conformational Analysis and Electronic Structure of this compound

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict the most stable conformations of this compound.

The conformational landscape of this molecule is primarily dictated by the piperazine ring, which typically adopts a low-energy chair conformation. The substituents—the methyl group on one nitrogen and the oxetanyl group on the other—can exist in either axial or equatorial positions. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can precisely calculate the relative energies of these different conformers. researchgate.net Generally, the diequatorial conformation is expected to be the most stable due to the minimization of steric hindrance.

Furthermore, these calculations provide detailed information about the electronic structure. By mapping the electrostatic potential (ESP), researchers can identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The nitrogen atoms of the piperazine ring and the oxygen atom of the oxetane are expected to be regions of negative potential, capable of acting as hydrogen bond acceptors. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting the molecule's reactivity and electronic properties. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | Methyl Group Position | Oxetanyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 2.15 |

| 3 | Equatorial | Axial | 2.78 |

| 4 | Axial | Axial | 5.50 |

Note: Data is illustrative and based on typical energy differences for substituted piperazines.

Molecular Dynamics Simulations for Studying Conformational Flexibility and Solvent Interactions of this compound

For this compound, an all-atom MD simulation would typically be performed in a box of explicit solvent molecules, such as water, to mimic physiological conditions. The simulation, run under an isothermal-isobaric (NPT) ensemble, tracks the trajectory of each atom over nanoseconds or even microseconds. nih.gov Analysis of this trajectory can reveal the frequency of transitions between different chair and boat conformations of the piperazine ring, the rotational freedom of the oxetane substituent, and the stability of these conformations in a solvent environment.

A key output of MD simulations is the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from a particular atom in the solute. The RDF for the nitrogen and oxygen atoms of this compound would reveal the structure and strength of the hydration shell, quantifying how water molecules organize around these key functional groups. This is critical for understanding properties like aqueous solubility.

Table 2: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Description | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant pressure and temperature, simulating lab conditions. |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to capture relevant molecular motions. |

| Analysis | RMSD, RMSF, Radial Distribution Functions | To quantify conformational stability, atomic fluctuations, and solvent structure. |

Note: These are representative parameters for a standard MD simulation setup.

Molecular Docking and Virtual Screening Methodologies for Identifying Potential Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.net This method is central to drug discovery for identifying potential biological targets and prioritizing compounds for experimental testing.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. For this compound, its structural motifs suggest potential interactions with various target classes. The piperazine core is a common scaffold in many approved drugs, often targeting G-protein coupled receptors (GPCRs) or kinases. researchgate.net The oxetane group can form favorable hydrogen bonds and improve binding affinity and selectivity. nih.gov

In a virtual screening campaign, this compound would be docked against a library of hundreds or thousands of protein structures. The results, ranked by docking score, would highlight proteins with which the molecule is predicted to have the strongest interactions. These high-scoring poses are then visually inspected to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound

| Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Dopamine D2 Receptor | GPCR | -8.5 | Salt bridge with Aspartic Acid; Hydrogen bond from oxetane to Serine. |

| Serotonin 5-HT2A Receptor | GPCR | -8.2 | Hydrophobic interactions with Phenylalanine; Hydrogen bond with Threonine. |

| p38 MAP Kinase | Kinase | -7.9 | Hinge region hydrogen bonds from piperazine; Oxetane interacts with solvent. |

| Acetylcholinesterase | Enzyme | -7.5 | Cation-pi interaction with Tryptophan; Hydrophobic pocket engagement. |

Note: This data is hypothetical and serves to illustrate the output of a typical docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To develop a QSAR model for this compound derivatives, a library of analogs would first be synthesized and tested for a specific biological activity (e.g., inhibition of an enzyme).

For each analog, a set of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA), which describes the steric and electrostatic fields around the molecule. nih.gov

A mathematical model is then generated using techniques like multiple linear regression or machine learning algorithms to find the best correlation between the descriptors and the observed activity. A robust QSAR model can predict the activity of unsynthesized compounds, guiding the design of more potent analogs and helping to elucidate the structural requirements for activity. nih.gov

Table 4: Sample Dataset for a QSAR Study of this compound Analogs

| Compound ID | R-Group on Piperazine | Experimental IC50 (nM) | logP (Descriptor) | Molecular Surface Area (Descriptor) |

|---|---|---|---|---|

| MOP-01 | -CH3 (Parent) | 150 | 1.2 | 185 Ų |

| MOP-02 | -CH2CH3 | 125 | 1.7 | 198 Ų |

| MOP-03 | -Cyclopropyl | 80 | 1.9 | 205 Ų |

| MOP-04 | -Phenyl | 250 | 2.8 | 240 Ų |

| MOP-05 | -H | 300 | 0.8 | 170 Ų |

Note: This table presents hypothetical data to illustrate the inputs for a QSAR model.

Chemoinformatics and Machine Learning Applications in the Design and Analysis of this compound Analogs

Chemoinformatics encompasses the use of computational tools to organize, analyze, and model chemical information. In the context of this compound, chemoinformatics plays a role in every stage of computational analysis, from storing and retrieving its structure from databases like PubChem to predicting its properties. nih.govnih.gov

Machine learning (ML) models, a cornerstone of modern chemoinformatics, can be trained on large datasets of molecules to predict a wide range of properties. For a series of analogs of this compound, ML models could be developed to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, a model could predict aqueous solubility, blood-brain barrier permeability, or potential inhibition of cytochrome P450 enzymes. nih.gov

These predictive models allow for the in silico filtering of large virtual libraries of potential analogs. By prioritizing compounds with favorable predicted properties, researchers can focus synthetic efforts on molecules with a higher probability of success, saving significant time and resources.

Table 5: Machine Learning-Predicted Properties for Hypothetical Analogs

| Analog ID | Modification | Predicted Solubility (logS) | Predicted BBB Permeability | Predicted hERG Inhibition |

|---|---|---|---|---|

| MOP-A1 | Add -OH to oxetane | -2.5 (High) | Low | Low |

| MOP-A2 | Replace N-methyl with N-ethyl | -3.1 (Moderate) | High | Low |

| MOP-A3 | Add F to piperazine ring | -3.0 (Moderate) | High | Moderate |

| MOP-A4 | Replace oxetane with cyclobutane | -4.2 (Low) | Very High | Moderate |

Note: Data is illustrative of typical outputs from predictive chemoinformatics models.

Prediction of Reaction Mechanisms and Synthetic Accessibility using Computational Tools

Computational chemistry is not only used to predict the properties of molecules but also to understand and predict how they can be made. For this compound, computational tools can be used to assess the feasibility of different synthetic routes.

Quantum chemical calculations can model the transition states and intermediates of potential reaction steps, such as the nucleophilic substitution of 3-oxetanone (B52913) with N-methylpiperazine followed by reduction, or the reaction of 1-(oxetan-3-yl)piperazine with a methylating agent. By calculating the activation energies for each step, chemists can predict reaction kinetics, identify potential bottlenecks, and foresee likely byproducts.

Furthermore, machine learning models trained on vast reaction databases can predict the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation. Retrosynthesis software can also be employed to propose multiple synthetic pathways starting from commercially available precursors, providing a comprehensive map of synthetic possibilities and ranking them by predicted yield or cost-effectiveness.

Table 6: Computational Comparison of Potential Synthetic Routes to this compound

| Route | Key Reaction Step | Predicted Activation Energy (kcal/mol) | Predicted Yield | Notes |

|---|---|---|---|---|

| A | Reductive amination of 3-oxetanone with N-methylpiperazine | 18.5 | High | Single-step, efficient. |

| B | N-alkylation of 1-(oxetan-3-yl)piperazine with methyl iodide | 15.2 | Moderate | Risk of over-alkylation (quaternization). |

| C | Nucleophilic substitution on a 3-tosyloxetane with N-methylpiperazine | 22.1 | Moderate | Requires pre-functionalization of the oxetane. |

Note: Data is hypothetical, intended to show how computational tools can guide synthesis planning.

Advanced Analytical Characterization in Research for 1 Methyl 4 Oxetan 3 Yl Piperazine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (Research Context)

High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal identification of 1-methyl-4-(oxetan-3-yl)piperazine. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition.

For this compound, with a molecular formula of C₈H₁₆N₂O, the expected exact mass can be calculated. synblock.comnih.gov Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument (e.g., a time-of-flight or Orbitrap analyzer) allows for the differentiation of this ion from other species with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study its fragmentation pathways. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. While specific experimental data for this compound is not published, fragmentation would likely involve the cleavage of the piperazine (B1678402) and oxetane (B1205548) rings. General fragmentation patterns for piperazine derivatives often involve the loss of the N-methylpiperazine moiety or cleavage within the piperazine ring itself. dokumen.pub

Table 1: Theoretical HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol synblock.com |

| Monoisotopic Mass | 156.1263 g/mol |

| [M+H]⁺ (calculated) | 157.1335 |

This table represents theoretical values as specific experimental data from research literature is not available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of this compound. While ¹H and ¹³C NMR provide primary information, advanced 2D NMR techniques are necessary for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group, the piperazine ring protons, and the oxetane ring protons. The chemical shifts and coupling constants would provide information about the connectivity and local environment of these protons.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be characteristic of the aliphatic amine and ether environments.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection between the piperazine and oxetane rings. For related piperazine derivatives, dynamic NMR studies have been used to investigate conformational changes, such as ring-flipping, which can lead to broadened signals at room temperature.

Although ¹H NMR data for the unmethylated analog, 1-(oxetan-3-yl)piperazine (B1456795), is available, specific, published NMR spectra for this compound could not be located. chemicalbook.com

X-ray Crystallography and Single Crystal Diffraction Analysis for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound or a salt thereof would need to be grown.

The analysis would confirm the chair conformation of the piperazine ring and the puckered nature of the oxetane ring. acs.org It would also precisely define the spatial relationship between the two rings. If a chiral derivative were synthesized, single crystal X-ray diffraction would be the gold standard for determining its absolute stereochemistry.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database or the Protein Data Bank. However, crystal structures of larger, more complex molecules containing the this compound moiety as a fragment have been reported, demonstrating its incorporation into crystalline solids. pdbj.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups around 2800-3000 cm⁻¹. The C-N stretching of the tertiary amines and the C-O-C stretching of the oxetane ether would appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the rings would likely produce distinct Raman signals. For some piperazine derivatives, Raman spectroscopy has been used to characterize different salt forms. nih.govwestmont.edu

While spectra for analogous compounds like 4-chloro-3-nitrotoluene (B146361) have been studied in detail, specific experimental FTIR or Raman data for this compound is not available in the reviewed literature. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analog Characterization

This compound itself is an achiral molecule. Therefore, standard circular dichroism (CD) and vibrational circular dichroism (VCD) would not be applicable as the compound does not have enantiomers.

However, if a chiral center were introduced into the molecule, for example, by substitution on the piperazine or oxetane ring, these chiroptical techniques would be invaluable. CD and VCD measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of chiral molecules. These techniques are particularly useful when crystallographic methods are not feasible. For instance, chiral separation of related compounds has been achieved using capillary electrophoresis, a technique often coupled with spectroscopic detection. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Purity Assessment and Impurity Profiling in Research Samples

In a research context, ensuring the purity of a synthesized compound is critical. Hyphenated chromatographic and spectrometric techniques are the methods of choice for this purpose.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for separating the target compound from any impurities, starting materials, or by-products from its synthesis. mdpi.com The high sensitivity and selectivity of MS/MS allow for the detection and potential identification of impurities even at trace levels. A validated LC-MS/MS method would be essential for quantitative analysis in further studies. For related nitrosopiperazine impurities, LC-MS/MS methods have been developed for trace-level quantification. researchgate.net

GC-MS/MS: Gas chromatography-tandem mass spectrometry could also be employed, particularly if the impurities are volatile. The compound itself may require derivatization to improve its volatility for GC analysis.

Impurity profiling is a key component of chemical research, as impurities can significantly affect the outcomes of biological assays. A comprehensive impurity profile would identify and quantify any related substances, such as isomers, degradation products, or residual reactants.

Chemical Biology Applications and Tool Development Utilizing 1 Methyl 4 Oxetan 3 Yl Piperazine

1-Methyl-4-(oxetan-3-yl)piperazine as a Building Block for Chemical Probes

The this compound structure is an attractive starting point for the development of chemical probes. Its utility stems from the combination of the piperazine (B1678402) and oxetane (B1205548) rings. The oxetane group can improve key properties such as solubility and metabolic stability while providing a three-dimensional structure that can explore chemical space more effectively than flat aromatic rings. acs.orgacs.org The piperazine moiety offers a synthetically accessible nitrogen atom that can be readily functionalized, allowing for the attachment of various reporter groups or reactive functionalities.

The parent compound, 1-(oxetan-3-yl)piperazine (B1456795), serves as a foundational building block for more complex molecules, including those developed as inhibitors for targets like phosphoinositide 3-kinase δ (PI3Kδ). mdpi.comresearchgate.net The methylation of the distal piperazine nitrogen to form this compound can subtly alter the molecule's properties, for instance, by increasing its basicity or introducing specific steric contacts that may enhance binding affinity to a target protein. acs.org These characteristics make the scaffold a prime candidate for constructing probes designed for high specificity and improved cellular permeability.

Design and Synthesis of Fluorescently Tagged and Affinity-Based Probes Incorporating the this compound Scaffold

The development of chemical probes requires the covalent attachment of a reporter group, such as a fluorophore for imaging or an affinity tag like biotin (B1667282) for pulldown experiments. The this compound scaffold is amenable to such modifications, typically by first synthesizing a derivative where the methyl group is replaced by a linker suitable for conjugation.

The synthesis of these probes often starts with the core intermediate, 1-(oxetan-3-yl)piperazine. ambeed.com Standard organic chemistry reactions can be employed to introduce linkers with terminal functional groups (e.g., carboxylic acids, amines, alkynes, or azides) onto one of the piperazine nitrogens. These functionalized intermediates can then be coupled to the desired tag. For example, a piperazine derivative with a primary amine linker could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

Table 1: Illustrative Synthetic Strategy for Probe Development

| Probe Type | Starting Material | Key Reagents | Resulting Probe Structure (Example) | Application |

| Fluorescent Probe | 1-(Oxetan-3-yl)piperazine | 1. Boc-protected amino acid linker2. Fluorescein-NHS ester | Fluorescein-Linker-(oxetan-3-yl)piperazine | Cellular Imaging, Flow Cytometry |

| Affinity Probe | 1-(Oxetan-3-yl)piperazine | 1. Carboxylic acid linker2. Biotin-amine, EDC/NHS coupling | Biotin-Linker-(oxetan-3-yl)piperazine | Target Identification, Protein Pulldown |

This table presents hypothetical examples based on standard bioconjugation techniques.

Applications in Target Identification and Validation Studies using this compound Derivatives

Derivatives of the (oxetan-3-yl)piperazine scaffold have been instrumental in target identification and validation, most notably in the development of selective enzyme inhibitors. For instance, extensive research has been conducted on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating this scaffold as inhibitors of PI3Kδ. mdpi.com In these studies, the (oxetan-3-yl)piperazine moiety is systematically modified to explore the structure-activity relationship (SAR) and validate PI3Kδ as a therapeutic target.

By synthesizing a library of analogs where the core scaffold is kept constant while peripheral substituents are varied, researchers can identify the key molecular interactions responsible for target engagement and biological activity. Affinity-based probes derived from potent inhibitors can then be used in proteomic studies to confirm the intended target and identify potential off-target interactions within the cellular environment.

Table 2: Research Findings on (Oxetan-3-yl)piperazine Derivatives in Target Validation

| Lead Compound Derivative | Target | Research Focus | Key Finding | Reference |

| 5-(1H-indol-4-yl)-7-(morpholin-4-yl)-2-((4-(oxetan-3-yl)piperidin-1-yl)methyl)pyrazolo[1,5-a]pyrimidine | PI3Kδ | Development of selective PI3Kδ inhibitors | The oxetane-containing substituent was explored to optimize potency and selectivity against related kinases. | mdpi.com |

| N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide | BACE1 | Inhibitors of β-secretase for Alzheimer's disease | The (oxetan-3-yl)piperazine moiety was incorporated to enhance physicochemical properties and target engagement. | nih.gov |

Strategies for Modulating Protein-Protein Interactions with this compound Analogs

Modulating protein-protein interactions (PPIs) represents a significant challenge in drug discovery due to the large, often flat, and featureless interfaces involved. Small molecules capable of disrupting or stabilizing these interactions are of immense value. The rigid, three-dimensional nature of the this compound scaffold makes it an excellent framework for building potential PPI modulators.

The strategy involves using the scaffold to project chemical substituents into specific vectors in three-dimensional space, mimicking the key contact residues (e.g., "hot spots") at the PPI interface. By creating libraries of compounds based on this scaffold with diverse chemical decorations, it is possible to screen for molecules that can effectively compete with one of the protein partners, thereby disrupting the interaction. While specific examples directly utilizing this compound for PPI modulation are not yet prominent in the literature, the general utility of piperazine-based scaffolds in this area is well-established.

Bioorthogonal Chemistry and Click Chemistry Strategies Employing the this compound Framework

Bioorthogonal chemistry refers to reactions that can be performed in a living system without interfering with native biochemical processes. google.com "Click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, is a prime example. Incorporating a bioorthogonal handle into a molecule based on the this compound framework allows for its specific labeling and visualization in a biological context.

The synthesis involves modifying the scaffold with a minimally intrusive reactive group, such as a terminal alkyne or an azide. This functionalized probe can be administered to cells or organisms, where it binds to its target. Subsequently, a reporter molecule (e.g., a fluorophore or affinity tag) bearing the complementary reactive handle can be introduced, leading to a specific "click" reaction that covalently labels the target-probe complex in situ. This powerful strategy is used for applications ranging from imaging the localization of a target protein to identifying its binding partners.

Table 3: Potential Bioorthogonal Probes Based on the this compound Scaffold

| Bioorthogonal Handle | Probe Structure (Conceptual) | Complementary Reaction Partner | Reaction Type |

| Terminal Alkyne | Alkyne-Linker-(oxetan-3-yl)piperazine-CH₃ | Azide-Fluorophore | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (CuAAC/SPAAC) |

| Azide | Azide-Linker-(oxetan-3-yl)piperazine-CH₃ | Alkyne-Biotin | CuAAC/SPAAC |

| Tetrazine | Tetrazine-Linker-(oxetan-3-yl)piperazine-CH₃ | trans-Cyclooctene (TCO)-Drug | Inverse-Electron-Demand Diels-Alder Cycloaddition |

This table illustrates how the core scaffold could be functionalized for use in common bioorthogonal reactions.

Future Research Directions and Emerging Paradigms for 1 Methyl 4 Oxetan 3 Yl Piperazine

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of 1-Methyl-4-(oxetan-3-yl)piperazine Analogs

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of analogs based on the this compound scaffold. nih.gov These computational tools can navigate the vast chemical space to identify novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. nih.govnih.gov

Future research will likely focus on several key areas:

Generative Models for De Novo Design: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing libraries of piperazine- and oxetane-containing compounds to generate novel molecular structures. mdpi.com This approach can propose unique analogs of this compound that human chemists might not intuitively conceive, expanding the accessible chemical space.

Predictive ADMET Modeling: A significant challenge in drug discovery is early prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be developed to predict these properties for virtual analogs, flagging potential liabilities such as poor solubility or metabolic instability before resource-intensive synthesis is undertaken. nih.govresearchgate.net For instance, models could predict how modifications to the piperazine (B1678402) or other parts of a larger molecule containing this scaffold would affect properties like hERG inhibition or cytochrome P450 (CYP) enzyme interactions. nih.gov

Optimization of Structure-Activity Relationships (SAR): By analyzing large datasets from high-throughput screening, ML can identify subtle patterns in the structure-activity relationships of this compound derivatives. researchgate.net This enables a more efficient lead optimization process, guiding chemists to make modifications that are most likely to improve biological activity against a specific target. researchgate.net

Table 1: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| Generative Chemistry | Employs deep learning models to design novel molecular structures from scratch. | Rapidly generates diverse and unique analogs, exploring new areas of chemical space. |

| Predictive QSAR | Develops Quantitative Structure-Activity Relationship models to predict biological activity. mdpi.com | Prioritizes the synthesis of compounds with the highest predicted potency. |

| ADMET Prediction | Uses machine learning to forecast pharmacokinetic and toxicity profiles. researchgate.net | Reduces late-stage attrition by identifying compounds with unfavorable properties early on. mdpi.com |

| Automated Synthesis Planning | AI algorithms predict viable synthetic routes for novel, computer-generated molecules. | Accelerates the "Make" phase of the discovery cycle by suggesting efficient chemical pathways. |

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches for this compound

The synthesis of this compound and its more complex derivatives is an area ripe for innovation, with a growing emphasis on efficiency and sustainability. Future research will likely move beyond traditional methods to embrace greener and more advanced synthetic strategies.

Current approaches often involve the nucleophilic substitution or reductive amination of piperazine derivatives with oxetane-containing electrophiles, such as oxetan-3-one. acs.org While effective, these methods can sometimes require harsh conditions or multi-step processes. chimia.ch Future directions will focus on:

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction speed, improved safety, higher yields, and greater scalability. mdpi.com Applying microwave irradiation or flow reactors to the synthesis of piperazine derivatives can drastically reduce reaction times and energy consumption, aligning with the principles of green chemistry. mdpi.comresearchgate.net

Catalyst-Free and Biocatalytic Methods: The development of synthetic routes that minimize or eliminate the need for heavy metal catalysts is a key goal of sustainable chemistry. researchgate.net Research into catalyst-free reactions or the use of biodegradable and reusable catalysts, such as enzymes, for the synthesis of piperazine-containing molecules is a promising frontier. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple chemical transformations occur in a single reaction vessel (one-pot) or where three or more reactants combine in a single step (multicomponent reactions) significantly improves efficiency. researchgate.netresearchgate.net These approaches reduce the need for intermediate purification steps, saving time, solvents, and resources. Future work could develop a multicomponent reaction that assembles the core this compound scaffold or its derivatives in a single, highly efficient step.

Table 2: Comparison of Synthetic Approaches for Piperazine Derivatives

| Synthetic Method | Traditional Approach | Green/Novel Approach |

| Energy Source | Conventional heating (reflux) for extended periods. | Microwave irradiation or ultrasonication to reduce time and energy. researchgate.net |

| Catalysis | Use of stoichiometric reagents or heavy metal catalysts. | Heterogeneous, recyclable catalysts or enzyme-mediated synthesis. mdpi.com |

| Solvents | Often relies on volatile organic compounds (VOCs). | Use of greener solvents like water or solvent-free (trituration) methods. researchgate.net |

| Process | Multi-step synthesis with intermediate isolation. | One-pot or multicomponent reactions to improve atom economy. researchgate.net |

Expansion of the Chemical Space and Target Landscape for this compound Derivatives

The this compound moiety is a versatile scaffold that can be incorporated into molecules targeting a wide array of biological proteins. researchgate.netamazonaws.com Its ability to improve physicochemical properties makes it an attractive component for modulating activity against various target classes. acs.orgnih.gov Future research will focus on systematically exploring this potential to expand into new therapeutic areas.

The primary role of this scaffold is often to serve as a building block that imparts favorable drug-like properties. nih.govchimia.ch For example, the oxetane (B1205548) can act as a bioisosteric replacement for metabolically labile groups like morpholines or sterically demanding but lipophilic groups like gem-dimethyls. acs.orgsemanticscholar.org The piperazine nitrogen's basicity can be finely tuned by the electron-withdrawing effect of the adjacent oxetane, which can be crucial for optimizing target engagement and reducing off-target effects like hERG inhibition. acs.orgsemanticscholar.org

Key future directions include:

Kinase Inhibitors: Derivatives have already shown promise as inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and PI3K. nih.govmdpi.com The solvent-exposed nature of the piperazine-oxetane moiety in many kinase binding sites makes it an ideal point for modification to enhance selectivity and potency. semanticscholar.org Future exploration will likely target other kinase families implicated in cancer and autoimmune diseases. nih.gov

GPCRs and Ion Channels: The piperazine core is a well-established pharmacophore for G-protein coupled receptors (GPCRs) and ion channels. The unique properties of the this compound fragment could be used to design novel modulators for these target classes, which are relevant in neuroscience, cardiovascular disease, and metabolic disorders.

Epigenetic Targets: There is an opportunity to incorporate this scaffold into inhibitors of epigenetic enzymes, where improvements in solubility and cell permeability are often needed.

Table 3: Potential Target Classes for this compound Derivatives

| Target Class | Rationale for Exploration | Example Therapeutic Areas |

| Kinases | Proven utility in existing kinase inhibitors (e.g., BTK, PI3K). Scaffold improves solubility and allows for solvent-front interactions. semanticscholar.orgnih.gov | Oncology, Immunology, Inflammation |

| GPCRs | The piperazine motif is a classic element in many GPCR ligands. researchgate.net The oxetane can modulate pKa and improve ADME properties. | CNS Disorders, Metabolic Disease |

| Ion Channels | The basic nitrogen of the piperazine can be critical for channel blocking. Oxetane can reduce hERG liability. acs.org | Cardiovascular Disease, Pain |

| Epigenetic Proteins | Scaffold can improve the drug-like properties of molecules targeting histone-modifying enzymes or bromodomains. | Oncology, Genetic Disorders |

Development of Advanced Computational Models for Predicting Molecular Interactions and Properties

Advanced computational models are indispensable for accelerating the discovery and optimization of drugs based on the this compound scaffold. These in silico techniques provide crucial insights into how structural modifications influence a molecule's behavior, guiding more rational and efficient drug design. nih.gov

Future computational efforts will be directed towards creating more accurate and predictive models:

Quantitative Structure-Activity Relationship (QSAR) Models: By building mathematical models that correlate structural features with biological activity, 2D- and 3D-QSAR studies can predict the potency of novel, unsynthesized analogs. mdpi.com For this scaffold, QSAR models could elucidate the precise impact of substitutions on the piperazine ring or the core structure to which it is attached, helping to prioritize the most promising candidates for synthesis. researchgate.net

Molecular Docking and Dynamics Simulations: These methods simulate the binding of a ligand to its protein target at an atomic level. nih.gov For derivatives of this compound, docking can predict the binding pose within a target's active site, while molecular dynamics simulations can reveal the stability of these interactions over time and the role of key residues. nih.gov This is crucial for understanding the basis of potency and selectivity.

Table 4: Computational Tools in the Development of this compound Analogs

| Computational Method | Application | Key Insights Provided |

| QSAR Modeling | Predict biological activity based on chemical structure. mdpi.com | Identifies key structural descriptors (e.g., electronic, steric) that drive potency. |

| Molecular Docking | Predict the preferred binding orientation of a ligand to a protein target. nih.gov | Elucidates binding mode and key hydrogen bonds or hydrophobic interactions. |

| Molecular Dynamics | Simulate the movement of atoms in a ligand-protein complex over time. | Assesses the stability of the binding pose and flexibility of the complex. |

| ADMET Prediction | In silico models to forecast pharmacokinetic and toxicity profiles. researchgate.net | Predicts properties like solubility, permeability, metabolic stability, and potential toxicities. |

Role of this compound in Emerging Therapeutic Modalities and Modality Switching

The this compound scaffold is well-positioned to play a significant role in the development of emerging therapeutic modalities that go beyond traditional occupancy-based pharmacology. These novel approaches, such as targeted protein degradation, offer new ways to address diseases that have been difficult to treat with conventional small-molecule inhibitors.

The most prominent emerging modality for this scaffold is in the design of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. nih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Future research will explore:

Incorporation into PROTAC Linkers: The piperazine moiety is increasingly being used within the linker of PROTACs. nih.gov It can add a degree of rigidity and, being protonatable, can improve the often-poor solubility of these high-molecular-weight molecules. The this compound fragment could be a highly valuable linker component, with the oxetane further enhancing polarity and the methyl group potentially modulating the pKa and conformational dynamics of the linker. nih.gov

Use as a Target-Binding Warhead: For targets where this compound derivatives are known inhibitors (e.g., certain kinases), this fragment can serve as the "warhead" of the PROTAC. This allows for the conversion of an inhibitor into a degrader, which can offer advantages such as more profound and durable pathway inhibition and the potential to overcome resistance mechanisms.

Molecular Glues: Another emerging area is the development of "molecular glues," which are small molecules that induce or stabilize an interaction between two proteins that would not normally associate, often leading to the degradation of one of the proteins. nih.gov While less predictable than PROTAC design, high-throughput screening of libraries containing diverse fragments like this compound could identify novel molecular glue degraders.

Collaborative Research Initiatives and Data Sharing in the Field of this compound Chemistry

Future progress in this area will be bolstered by:

Open Science Platforms: Public databases and platforms are crucial for consolidating chemical and biological data. Platforms like CDD Vault, Torx, and Scispot are being developed to facilitate the management and sharing of discovery data, which is essential for building the robust datasets needed for powerful AI/ML models. collaborativedrug.comtorx-software.comscispot.com

Pre-competitive Consortia: Pharmaceutical companies are increasingly engaging in pre-competitive collaborations to tackle shared challenges, such as validating new drug targets or developing novel platform technologies. A consortium focused on exploring the chemical space of underexploited fragments like oxetanes could rapidly advance the field.

Academic-Industrial Partnerships: Collaborations between academic labs, which often excel at novel synthesis and basic biological discovery, and industrial partners, with their expertise in large-scale screening and drug development, are vital. Such partnerships can efficiently translate foundational research on this compound analogs into tangible therapeutic candidates.

Standardized Data Formats: The adoption of standardized formats for chemical and biological data, such as SMILES and InChI for small molecules, ensures that data from different sources can be easily integrated and analyzed. scispot.com This interoperability is a cornerstone of effective large-scale data sharing and the development of global predictive models.

By fostering an ecosystem of collaboration and open data, the research community can more effectively and efficiently explore the full therapeutic potential of the this compound scaffold and its derivatives. certara.com

Q & A

Q. What are the most effective synthetic routes for 1-methyl-4-(oxetan-3-yl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling oxetane derivatives with piperazine precursors. A common approach uses nucleophilic substitution between 3-oxetanyl halides and 1-methylpiperazine under basic conditions (e.g., KCO in acetonitrile at 80°C). Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature . For example, highlights coupling reactions using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) for similar piperazine derivatives. Purification via column chromatography or recrystallization is critical to isolate high-purity product (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key structural features confirmed?

- NMR : H NMR confirms the oxetane ring (δ 4.5–5.0 ppm for oxetanyl protons) and piperazine methyl group (δ 2.3–2.5 ppm). C NMR identifies quaternary carbons in the oxetane ring (~80 ppm) .

- IR : Stretching vibrations at 1100–1250 cm (C-O-C in oxetane) and 2800–2900 cm (C-H in piperazine) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 171) validate the molecular formula .

Q. What are the primary biological targets of piperazine derivatives like this compound?

Piperazines often target neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes like kinases. For example, shows that 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine inhibits FLT3 kinase in leukemia cell lines. Radioligand binding assays (e.g., H-labeled ligands) and enzyme-linked immunosorbent assays (ELISAs) are standard for quantifying target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions often arise from structural isomerism or assay variability. For instance, notes that positional isomers of trifluoromethylbenzyl-piperazine exhibit divergent FLT3 inhibition. To address this:

- Perform structure-activity relationship (SAR) studies using X-ray crystallography to map binding interactions .

- Validate bioactivity across multiple cell lines (e.g., MV4-11 vs. MOLM-14 AML cells) to rule out cell-specific effects .

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm target specificity .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance solubility. demonstrates that oxadiazole-containing piperazines improve oral bioavailability via reduced first-pass metabolism .

- Metabolic Stability : Replace metabolically labile oxetane groups with bioisosteres (e.g., tetrahydrofuran) while retaining target affinity .

- Prodrug Design : Esterify amine groups to enhance membrane permeability, as seen in ethyl piperazine carboxylate derivatives .

Q. How do computational methods aid in predicting the reactivity and supramolecular assembly of this compound?

- Density Functional Theory (DFT) : Models electronic effects of the oxetane ring, predicting nucleophilic attack sites (e.g., oxetanyl oxygen) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., FLT3 kinase) to prioritize derivatives for synthesis .

- Crystal Engineering : Predicts packing motifs (e.g., hydrogen-bonded chains) based on analogs like 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, which forms C–H⋯O hydrogen-bonded sheets .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s potential in overcoming multidrug resistance (MDR)?

- Efflux Pump Inhibition : Co-administer with fluorescent substrates (e.g., rhodamine 123) in P-glycoprotein-overexpressing cell lines (e.g., Caco-2). Measure intracellular accumulation via flow cytometry .

- Synergy Studies : Use Chou-Talalay combination index (CI) to assess synergy with chemotherapeutics (e.g., doxorubicin) .

Q. What analytical workflows address challenges in quantifying trace impurities during synthesis?

- HPLC-MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |